molecular formula C16H14ClN3O2S B269141 N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide

N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide

Cat. No. B269141
M. Wt: 347.8 g/mol
InChI Key: LGRSTONAMGXTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling. BTK is a critical mediator of B-cell receptor signaling, which is essential for B-cell survival and proliferation. Inhibition of BTK leads to decreased B-cell activation and proliferation, as well as increased apoptosis.
Biochemical and Physiological Effects
This compound has been shown to inhibit BTK activity in both cell-based assays and in vivo models. In addition, this compound has been shown to induce apoptosis in B-cell lymphoma cells and enhance the activity of other anti-cancer agents. This compound has also been shown to decrease the levels of inflammatory cytokines in preclinical models.

Advantages and Limitations for Lab Experiments

One advantage of N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide is its specificity for BTK, which reduces the potential for off-target effects. In addition, this compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, one limitation of this compound is its potential for resistance development, which has been observed with other BTK inhibitors.

Future Directions

There are several potential future directions for the development of N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide. One area of interest is the combination of this compound with other anti-cancer agents, such as venetoclax and rituximab. In addition, the development of this compound for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, is also an area of interest. Finally, the identification of biomarkers that can predict response to this compound may help to improve patient selection and treatment outcomes.

Synthesis Methods

The synthesis of N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide involves several steps, including the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with N-(3-aminophenyl)acetamide to form N-{[3-(acetylamino)phenyl]carbamoyl}-2-chlorobenzamide. The final step involves the reaction of the carbamoyl thioamide with thionyl chloride to form this compound.

Scientific Research Applications

N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have demonstrated that this compound inhibits BTK activity and induces apoptosis in B-cell lymphoma cells. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

properties

Molecular Formula

C16H14ClN3O2S

Molecular Weight

347.8 g/mol

IUPAC Name

N-[(3-acetamidophenyl)carbamothioyl]-2-chlorobenzamide

InChI

InChI=1S/C16H14ClN3O2S/c1-10(21)18-11-5-4-6-12(9-11)19-16(23)20-15(22)13-7-2-3-8-14(13)17/h2-9H,1H3,(H,18,21)(H2,19,20,22,23)

InChI Key

LGRSTONAMGXTQD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.